molecular formula C24H20ClN3OS B11316794 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11316794
M. Wt: 434.0 g/mol
InChI Key: WRONZAVJTBZZHL-UHFFFAOYSA-N
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Description

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound featuring a unique structure that combines a naphthalene moiety, a chlorophenyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the introduction of the sulfanyl group and the chlorophenyl group. The final step involves the cyclization to form the cyclopenta[d]pyrimidin-2-one core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives, chlorophenyl compounds, and cyclopenta[d]pyrimidin-2-one analogs. Examples include:

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 4-Amino-2-methyl-1-naphthol
  • Indole derivatives .

Uniqueness

What sets 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20ClN3OS

Molecular Weight

434.0 g/mol

IUPAC Name

4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C24H20ClN3OS/c25-16-11-13-17(14-12-16)28-21-10-4-9-20(21)23(27-24(28)29)30-22(26)19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,11-14,22H,4,9-10,26H2

InChI Key

WRONZAVJTBZZHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SC(C3=CC=CC4=CC=CC=C43)N)C5=CC=C(C=C5)Cl

Origin of Product

United States

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